molecular formula C18H27N3O3 B2418849 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 952976-96-4

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2418849
CAS No.: 952976-96-4
M. Wt: 333.432
InChI Key: MXEOBDJCRGOIQE-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
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Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its interactions with various receptors, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a unique chemical structure characterized by the presence of a benzylpiperidine moiety linked through an oxalamide bridge to a methoxyethyl group. The molecular formula is C18H27N3O2C_{18}H_{27}N_3O_2, with a molecular weight of approximately 317.42 g/mol.

Receptor Affinity

Research indicates that derivatives of benzylpiperidine compounds, including this compound, exhibit significant affinity for sigma receptors , particularly sigma1 receptors. These receptors are implicated in various neurological processes, making them targets for potential therapeutic agents.

  • Sigma Receptor Binding : Studies have shown that similar compounds display high affinity for sigma1 receptors, with Ki values often in the nanomolar range. For instance, one study reported a Ki of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors in related compounds .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating neurological disorders. The compound's ability to modulate receptor activity may lead to effects such as:

  • Neuroprotection : Compounds with high sigma1 receptor affinity are often studied for their neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Analgesic Effects : Some studies suggest that sigma receptor modulators can exhibit analgesic effects, providing a pathway for pain management therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Benzylpiperidine Intermediate : This can be achieved through the reaction of piperidine with benzyl chloride.
  • Introduction of Methoxyethyl Group : The methoxyethyl moiety is introduced via appropriate alkylation reactions.

The mechanism through which this compound exerts its biological effects likely involves:

  • Receptor Binding : The compound binds to sigma receptors, leading to downstream signaling changes that affect neuronal activity.
  • Modulation of Neurotransmitter Systems : By influencing receptor activity, the compound may alter the release or uptake of neurotransmitters such as dopamine and serotonin.

Case Study 1: Sigma Receptor Affinity

A study evaluating various benzylpiperidine derivatives found that substitutions on the aromatic ring significantly affected receptor binding affinity. The presence of electron-donating groups generally resulted in higher affinities for sigma receptors .

Case Study 2: Neuroprotective Effects

In vivo studies using animal models have indicated that compounds similar to this compound can provide neuroprotection against excitotoxicity, suggesting their potential use in developing treatments for neurodegenerative diseases .

Properties

IUPAC Name

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-24-12-9-19-17(22)18(23)20-13-15-7-10-21(11-8-15)14-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEOBDJCRGOIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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